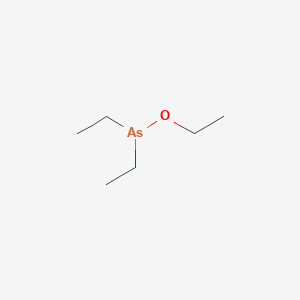
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride is a deuterated analog of tyramine, a naturally occurring monoamine compound derived from the amino acid tyrosine. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of deuterium atoms in the molecule can influence its chemical and physical properties, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride typically involves the deuteration of tyramine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuteration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensuring high yields and purity of the final product. The use of deuterated solvents and reagents can further enhance the efficiency of the deuteration process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can yield quinones, while reduction of the aminoethyl group can produce primary amines.
Scientific Research Applications
4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride has several scientific research applications:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Employed in metabolic studies to trace the pathways of tyramine metabolism and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a tool to study the pharmacokinetics of related compounds.
Industry: Utilized in the development of deuterated drugs and other deuterium-labeled compounds for various applications.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride involves its interaction with specific molecular targets and pathways. As a deuterated analog of tyramine, it can act as a substrate for enzymes involved in the metabolism of monoamines, such as monoamine oxidase (MAO). The presence of deuterium atoms can alter the rate of enzymatic reactions, providing insights into the kinetic isotope effects and the role of hydrogen atoms in these processes.
Comparison with Similar Compounds
Similar Compounds
Tyramine: The non-deuterated analog of 4-(2-Aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride, commonly found in various foods and involved in neurotransmitter regulation.
4-(2-Aminoethyl)benzenesulfonamide: Another compound with a similar aminoethyl group, used in different research applications.
4-(2-Aminoethyl)benzenesulfonyl fluoride: A related compound used as a serine protease inhibitor in biochemical studies.
Uniqueness
The uniqueness of this compound lies in its deuterium content, which provides distinct advantages in research applications. Deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological systems, making it a valuable tool for studying isotope effects and developing deuterated drugs.
Properties
Molecular Formula |
C8H12ClNO |
|---|---|
Molecular Weight |
177.66 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2,3,5,6-tetradeuteriophenol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4,10H,5-6,9H2;1H/i1D,2D,3D,4D; |
InChI Key |
RNISDHSYKZAWOK-FOMJDCLLSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCN)[2H])[2H])O)[2H].Cl |
Canonical SMILES |
C1=CC(=CC=C1CCN)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)

![7-[(1R)-2-(3-hydroxy-3-methyloctyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13828124.png)
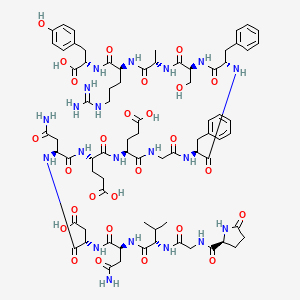
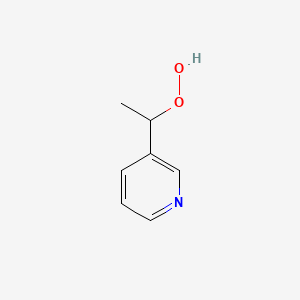

![2-[2-(4,5-Diphenyl-4,5-dihydro-1,3-oxazol-2-yl)-1-phenylpropan-2-yl]-4,5-diphenyl-4,5-dihydro-1,3-oxazole](/img/structure/B13828140.png)
![(1R,5R)-8-Acetyl-6-thia-3,8-diazabicyclo[3.2.1]octan-2-one](/img/structure/B13828148.png)
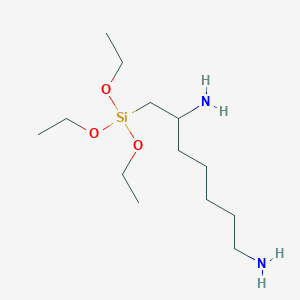
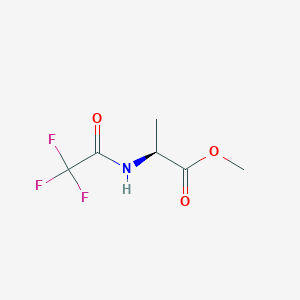

![N-{2-[(Isopropylcarbamoyl)amino]ethyl}acetamide](/img/structure/B13828163.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B13828194.png)
